Product packaging for Lithium tri-tert-butoxyaluminodeuteride(Cat. No.:CAS No. 50306-58-6)

Lithium tri-tert-butoxyaluminodeuteride

Cat. No.: B1611910
CAS No.: 50306-58-6
M. Wt: 255.3 g/mol
InChI Key: BYBIDFZFKATBFH-PUQAOBSFSA-N
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Description

Significance of Deuterium (B1214612) in Chemical Research and Synthesis

Deuterium (²H or D) is a naturally occurring, stable isotope of hydrogen, possessing a nucleus with one proton and one neutron. britannica.comwikipedia.org This additional neutron doubles the mass of the nucleus compared to protium (B1232500) (¹H), the most common hydrogen isotope. britannica.com This mass difference, while seemingly subtle, imparts unique physical and chemical properties that are leveraged across numerous scientific disciplines. clearsynth.com

In chemical research, the most prominent application of deuterium is as an isotopic label for tracing the pathways of chemical and biochemical reactions. britannica.comclearsynth.com By strategically placing a deuterium atom in a molecule, researchers can follow its course through complex transformations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

Furthermore, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.net This leads to a phenomenon known as the kinetic isotope effect (KIE), where the cleavage of a C-D bond occurs more slowly than that of a C-H bond. researchgate.net This effect is a powerful tool for elucidating reaction mechanisms, helping to determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

In medicinal chemistry and pharmaceutical development, the KIE is exploited to create "deuterated drugs." By replacing specific hydrogen atoms with deuterium at sites of metabolic activity, the rate of drug metabolism can be significantly slowed, potentially leading to improved pharmacokinetic profiles and longer drug half-lives. wikipedia.org

Overview of Aluminodeuterides as Selective Reducing Agents

Aluminodeuterides are analogues of the widely used aluminohydride reducing agents, such as the powerful Lithium aluminum hydride (LiAlH₄). fishersci.canumberanalytics.com In these reagents, the hydride ions (H⁻) that act as the reducing species are replaced with deuteride (B1239839) ions (D⁻). Consequently, aluminodeuterides function as sources of nucleophilic deuterium, delivering a deuterium atom to an electrophilic center, typically a carbonyl carbon. fishersci.ca

The reactivity and selectivity of aluminohydrides and their deuterated counterparts are influenced by several factors, including the electronegativity of the central aluminum atom and the steric and electronic nature of the groups attached to it. fishersci.ca The parent compound, Lithium aluminum deuteride (LiAlD₄), is a very strong and often unselective reducing agent, capable of reducing a wide array of functional groups. acs.orgyoutube.com

To achieve greater selectivity, the reactivity of the aluminum center can be "tuned" by replacing one or more of the deuteride atoms with sterically bulky and electron-withdrawing alkoxy groups. fishersci.camasterorganicchemistry.com This modification moderates the reagent's reducing power, allowing for the selective reduction of more reactive functional groups in the presence of less reactive ones. This principle underlies the utility of compounds like Lithium tri-tert-butoxyaluminodeuteride.

Historical Context and Development of this compound

The development of this compound is directly linked to the history of its non-deuterated counterpart, Lithium tri-tert-butoxyaluminum hydride (LTBA). Following the discovery of the potent reducing agent Lithium aluminum hydride (LiAlH₄), chemists sought to develop milder, more selective variations for more delicate synthetic operations. youtube.comchemguide.co.uk

In the 1950s, seminal work demonstrated that reacting LiAlH₄ with three molar equivalents of a tertiary alcohol, specifically tert-butanol (B103910), resulted in the formation of a new, stable, and far milder reducing agent. researchgate.net This new compound, Lithium tri-tert-butoxyaluminum hydride, was found to be a white powder, soluble in ethers like tetrahydrofuran (B95107) (THF) and diglyme (B29089). google.comchemicalbook.com Its bulky tert-butoxy (B1229062) groups make it sterically hindered and less reactive than LiAlH₄. masterorganicchemistry.com This reduced reactivity allows it to selectively reduce aldehydes, ketones, and acid chlorides, while leaving functional groups like esters, nitriles, and epoxides untouched under similar conditions. masterorganicchemistry.comresearchgate.net One of its most valuable applications became the high-yield synthesis of aldehydes from acid chlorides at low temperatures. researchgate.net

The development of this compound was a logical extension of this work. By starting with Lithium aluminum deuteride (LiAlD₄) instead of LiAlH₄ and reacting it with tert-butanol, a reagent was created that possessed the same selectivity and mild reactivity as LTBA, but with the crucial ability to introduce a deuterium atom specifically at the site of reduction. This provided synthetic chemists with a refined tool for selective isotopic labeling.

Properties and Reactivity

This compound is a solid compound valued for its utility in introducing deuterium with high precision.

Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

Property Value Reference
Chemical Formula LiAl[OC(CH₃)₃]₃D sigmaaldrich.comsigmaaldrich.cn
Molecular Weight 255.28 g/mol sigmaaldrich.comsigmaaldrich.cn
CAS Number 50306-58-6 sigmaaldrich.comsigmaaldrich.cn
Appearance Solid sigmaaldrich.com
Melting Point >300 °C (decomposes) sigmaaldrich.com
Isotopic Purity Typically ≥97 atom % D sigmaaldrich.com

| Solubility | Soluble in tetrahydrofuran (THF), diglyme | chemicalbook.com |

The primary utility of this compound stems from its chemoselectivity. Its steric bulk and the electronic effect of the alkoxy ligands temper its reducing power compared to unhindered deuterides like LiAlD₄.

Table 2: Reactivity Profile of this compound with Common Functional Groups This table is interactive. Users can sort columns by clicking on the headers.

Functional Group Reactivity Product (after workup) Reference
Aldehyde High 1-Deuterio primary alcohol researchgate.netchemicalbook.com
Ketone High 1-Deuterio secondary alcohol researchgate.netchemicalbook.com
Acid Chloride High 1-Deuterio aldehyde masterorganicchemistry.comresearchgate.net
Ester Low / No Reaction No reaction masterorganicchemistry.comresearchgate.net
Carboxylic Acid Low / No Reaction No reaction acs.org
Amide Low / No Reaction No reaction acs.org
Nitrile Low / No Reaction No reaction researchgate.net

| Epoxide | Low / No Reaction | No reaction | masterorganicchemistry.com |

Compound Reference Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28AlLiO3 B1611910 Lithium tri-tert-butoxyaluminodeuteride CAS No. 50306-58-6

Properties

IUPAC Name

lithium;deuterio-tris[(2-methylpropan-2-yl)oxy]alumanuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1;/i;;;;;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIDFZFKATBFH-PUQAOBSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Al-](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C.[Li+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28AlLiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587319
Record name Lithium tri-tert-butoxy(~2~H)alumanuide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50306-58-6
Record name Lithium tri-tert-butoxy(~2~H)alumanuide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50306-58-6
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Synthetic Methodologies for Lithium Tri Tert Butoxyaluminodeuteride

Preparation Protocols from Precursor Compounds

The most common and direct method for preparing Lithium tri-tert-butoxyaluminodeuteride involves the reaction of Lithium aluminum deuteride (B1239839) (LiAlD₄) with three equivalents of tert-butanol (B103910). researchgate.net This reaction is analogous to the synthesis of its non-deuterated counterpart, Lithium tri-tert-butoxyaluminohydride, which is prepared from Lithium aluminum hydride (LiAlH₄) and tert-butanol. researchgate.net

The fundamental reaction proceeds by the stepwise substitution of three deuteride ions on the aluminum atom with tert-butoxy (B1229062) groups. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether, tetrahydrofuran (B95107) (THF), or methyl tert-butyl ether (MTBE). guidechem.com A solution of tert-butanol is added dropwise to a stirred solution or suspension of Lithium aluminum deuteride. guidechem.com The reaction is exothermic and results in the formation of a white precipitate of the product. guidechem.com

A detailed protocol involves the following steps:

A reaction vessel is charged with Lithium aluminum deuteride and an anhydrous ether solvent under an inert atmosphere, such as dry nitrogen. google.com

The mixture is stirred while a solution containing three molar equivalents of tert-butanol, dissolved in the same solvent, is added slowly. guidechem.com

Upon addition, a white solid of this compound precipitates from the solution. guidechem.com

After the addition is complete, the reaction mixture is stirred for a period to ensure the reaction goes to completion. google.com

The product is then isolated by filtration, washed with fresh anhydrous ether to remove any unreacted starting materials, and dried under vacuum to yield a white powder. google.com

The precursor, Lithium aluminum deuteride, is itself synthesized from lithium deuteride (LiD) and an aluminum halide, such as aluminum bromide or aluminum chloride, in an ether solvent. researchgate.net

Isotopic Enrichment Strategies for Deuterium (B1214612) Incorporation

The incorporation of deuterium into the final compound is achieved through the use of an isotopically enriched starting material. The key precursor for this is Lithium aluminum deuteride (LiAlD₄). The isotopic purity of the final product is directly dependent on the purity of the LiAlD₄ used in the synthesis. sigmaaldrich.cn Commercially available this compound often specifies an isotopic purity of 97 atom % D or higher. sigmaaldrich.cn

The synthesis pathway for the deuterated precursor is as follows:

Deuterium Gas (D₂): The ultimate source of the isotope is deuterium gas. This can be obtained from heavy water (D₂O) through reaction with a reactive metal like magnesium. researchgate.net

Lithium Deuteride (LiD): Lithium deuteride is prepared by the direct combination of lithium metal and deuterium gas at high temperatures, typically around 700°C. researchgate.net

Lithium Aluminum Deuteride (LiAlD₄): Lithium aluminum deuteride is then synthesized through the reaction of lithium deuteride with aluminum bromide (AlBr₃) or aluminum chloride (AlCl₃) in an ether solvent. researchgate.net

This multi-step process ensures that the deuterium atom is specifically located on the aluminum, ready for transfer in subsequent reduction reactions. The use of LiAlD₄ as the starting material for the reaction with tert-butanol is the critical step for ensuring the final product is the desired this compound.

Optimization of Reaction Conditions for Synthesis Efficiency

The efficiency and purity of the this compound synthesis depend on several critical reaction parameters. Optimization of these conditions is essential for maximizing yield and minimizing byproducts.

Stoichiometry: The molar ratio of the reactants is crucial. The reaction between lithium aluminum deuteride and tert-butanol should be carefully controlled to a 1:3 ratio. researchgate.net Using this stoichiometry ensures the formation of the mono-deuteride product. The reaction with a fourth mole of the tertiary alcohol to form lithium tetra-tert-butoxyaluminate proceeds much more slowly and requires elevated temperatures, which allows for the isolation of the tri-substituted product. researchgate.net

Solvents: Anhydrous aprotic ether solvents are necessary to prevent the decomposition of the deuteride reagent. Commonly used solvents include diethyl ether, THF, and methyl tert-butyl ether (MTBE). guidechem.comgoogle.com MTBE has been presented as a safer and more cost-effective alternative to the highly flammable diethyl ether. google.com

Temperature and Reaction Time: The reaction is typically initiated at a low temperature, for instance in a cold water bath, to control the initial exothermic reaction. guidechem.com The temperature may then be maintained between 32-60°C. google.com The dropwise addition of the tert-butanol solution is performed over a period of 1.5 to 8 hours, followed by a stirring period of about 30 minutes to an hour to ensure the reaction is complete. guidechem.comgoogle.com Following the reaction, the mixture may be left to stand for several hours before filtration to ensure complete precipitation of the product. guidechem.com

Product Isolation: Efficient isolation is key to obtaining a high-purity product. The process involves filtering the solid product and then removing residual solvent and any excess tert-butanol under reduced pressure. google.com This yields the final product as a white powder with high purity (>97%) and excellent yield (up to 99%). google.com

Data Tables

Table 1: Representative Synthesis Protocol for Lithium Tri-tert-butoxyaluminohydride (Note: This protocol for the hydride analogue is directly applicable to the deuteride synthesis by substituting LiAlH₄ with LiAlD₄)

ParameterDetailsSource
Precursor 1 Lithium Aluminum Hydride (24 g) guidechem.com, google.com
Precursor 2 tert-Butanol (149 g) guidechem.com, google.com
Solvent Methyl tert-butyl ether (500 ml) guidechem.com, google.com
Atmosphere Inert (Nitrogen) google.com
Addition Time 1.5 - 8 hours guidechem.com, google.com
Reaction Temp. 32 - 60 °C google.com
Post-Stirring 30 minutes google.com
Product Form White Powder guidechem.com, google.com
Yield 99.06% google.com
Purity >97% google.com

Table 2: Optimization Parameters for Synthesis

ParameterOptimized ConditionRationaleSource
Stoichiometry 1:3 (LiAlD₄ : tert-Butanol)Prevents over-reaction and formation of tetra-substituted byproducts. researchgate.net
Solvent Choice Anhydrous Methyl tert-butyl ether (MTBE)Safer and more economical than diethyl ether; prevents reagent decomposition. google.com
Temperature Control Initial cooling, then maintained at 32-60°CManages initial exothermicity and ensures complete reaction without decomposition. guidechem.com, google.com
Isolation Method Filtration and vacuum dryingEfficiently separates the solid product and removes volatile impurities. google.com

Mechanistic Investigations of Deuteride Transfer Reactions

Elucidation of Reaction Pathways and Intermediate Structures

The reduction of carbonyl compounds by lithium tri-tert-butoxyaluminodeuteride generally proceeds via a nucleophilic addition mechanism. The initial and often rate-determining step involves the transfer of a deuteride (B1239839) ion from the aluminum center to the electrophilic carbonyl carbon. This transfer results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Kinetic studies on the reduction of ketones by related lithium alkoxyaluminohydrides have shown that the reaction is typically first-order in both the hydride reagent and the ketone. gatech.eduacs.org This is consistent with a bimolecular transition state. A significant kinetic isotope effect (KIE) is observed when comparing the rates of reduction with the deuterated and non-deuterated reagents, providing strong evidence that the C-D (or C-H) bond formation is involved in the rate-determining step of the reaction. For the reduction of mesityl phenyl ketone with LiAlH₄ versus LiAlD₄, a KIE (kH/kD) of 1.27 was reported, implicating the transfer of the hydride/deuteride in the rate-determining step. gatech.eduosti.gov Interestingly, studies on the reduction of hindered ketones with lithium aluminum tris(tert-butoxide) and its deuterated analog have revealed an inverse kinetic isotope effect, a phenomenon that will be discussed in the following section. acs.org

Stereoelectronic Factors Governing Deuteride Delivery

The stereochemical outcome of ketone reductions by this compound is profoundly influenced by stereoelectronic factors. The large steric footprint of the three tert-butoxy (B1229062) groups plays a dominant role in dictating the trajectory of deuteride delivery to the carbonyl carbon.

In the reduction of cyclic ketones, the reagent's bulk generally favors attack from the less hindered face of the carbonyl group. For unhindered cyclohexanones, this typically results in the formation of the axial alcohol, arising from equatorial attack of the deuteride. However, for sterically hindered ketones, the direction of attack is more nuanced and depends on the specific steric environment around the carbonyl group. mdma.ch

A fascinating aspect of reductions with lithium tri-tert-butoxyaluminohydride and its deuterated counterpart is the observation of an inverse kinetic isotope effect (kH/kD < 1) in the reduction of certain hindered ketones. acs.org A normal primary kinetic isotope effect is expected when the C-H(D) bond is being broken in the rate-determining step, as the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. The observation of an inverse KIE suggests a more complex transition state. It has been proposed that for these sterically congested reactions, the transition state may be more "reactant-like" and that the bending vibrational frequencies of the C-H bond in the transition state are stiffer than in the ground state, leading to the inverse isotope effect.

The table below summarizes the stereoselectivity of the reduction of various cyclic ketones with lithium tri-tert-butoxyaluminohydride, illustrating the influence of substrate structure on the direction of hydride attack.

KetoneMajor Product (Alcohol Configuration)Reference
2-Methylcyclohexanonetrans (Axial OH) mdma.ch
3,3,5-Trimethylcyclohexanone (B147574)cis (Equatorial OH) gatech.edu
Camphorendo-Alcohol mdma.ch

Solvent Effects on Reaction Mechanism and Rate

The solvent plays a critical role in modulating the reactivity and mechanism of deuteride transfer from this compound. These reactions are typically conducted in aprotic ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF). byjus.com The solvent can influence the aggregation state of the reagent, the Lewis acidity of the lithium cation, and the stability of the transition state.

It has been shown that the stereochemical course of reductions can be dependent on the solvent. For example, the reduction of 3,3,5-trimethylcyclohexanone by LiAlH₄ gives different ratios of axial and equatorial attack in diethyl ether versus THF, suggesting that the degree of solvation of the Li⁺ cation impacts the effective size and reactivity of the hydride reagent. gatech.edu In THF, which is a better coordinating solvent than diethyl ether, LiAlH₄ is thought to exist as a more dissociated, solvent-separated ion pair, leading to higher selectivity. gatech.edu

Furthermore, the Lewis acidity of the lithium cation, which is moderated by the solvent, can play a role in activating the carbonyl substrate towards nucleophilic attack. In less coordinating solvents, the Li⁺ is more tightly associated with the aluminohydride moiety and can also coordinate more strongly to the carbonyl oxygen of the substrate, facilitating the deuteride transfer. The addition of a cryptand, which strongly chelates the Li⁺ cation and prevents its interaction with the carbonyl group, has been shown to alter the stereoselectivity of reductions with lithium tri-tert-butoxyaluminohydride, highlighting the importance of the cation's role. rushim.ru

The rate of reduction is also influenced by the solvent. Kinetic studies of LiAlH₄ reductions have shown that the reagent is significantly more reactive in THF than in diethyl ether. gatech.edu This is attributed to the greater ionic character of the reagent in the more polar THF.

Computational Chemistry Approaches to Reaction Mechanism

Computational chemistry has emerged as a powerful tool for gaining deeper insight into the mechanistic details of deuteride transfer reactions. Density functional theory (DFT) calculations, in particular, have been employed to model the transition states and reaction energy profiles for reductions of carbonyl compounds by aluminum hydrides.

Theoretical studies on the reduction of ketones like cyclohexanone (B45756) with LiAlH₄ have helped to elucidate the geometries of the transition states for both axial and equatorial attack. researchgate.net These calculations have shown that the transition states have reactant-like geometries and that the preference for axial attack in unhindered systems is a result of a combination of steric and electronic factors, rather than purely torsional strain as was once thought. researchgate.net Electronic effects, such as the favorable interaction between the incoming hydride and the LUMO of the carbonyl group, are now considered to be highly significant.

For bulky reagents like this compound, computational models can help to quantify the steric interactions in the transition state that lead to the observed stereoselectivities. By calculating the energies of the different possible transition state structures, it is possible to predict the major product of the reaction. While specific computational studies on the deuterated reagent are limited, the principles derived from studies on LiAlH₄ and other bulky hydrides are applicable. These models can also be used to investigate the influence of the solvent by including explicit solvent molecules in the calculations, which has been shown to be important for accurately predicting diastereoselectivity in some cases. researchgate.net

Applications in Advanced Organic Synthesis for Deuteration

Chemoselective Deuteration of Carbonyl Compounds

The reagent's selectivity is particularly evident in its reactions with the diverse class of carbonyl compounds.

Lithium tri-tert-butoxyaluminodeuteride readily reduces aldehydes to primary alcohols, with a deuterium (B1214612) atom specifically incorporated at the former carbonyl carbon. The reaction proceeds via the nucleophilic addition of a deuteride (B1239839) ion (D⁻) to the electrophilic carbonyl carbon. This transformation is generally efficient and clean. Due to its mildness, the reagent can selectively reduce an aldehyde in the presence of less reactive carbonyl groups, such as ketones or esters. masterorganicchemistry.com

Similar to aldehydes, ketones are smoothly reduced by this compound to the corresponding secondary alcohols, incorporating a deuterium atom at the carbonyl carbon. masterorganicchemistry.comresearchgate.net The reaction is highly effective for a wide range of ketones. Research on the non-deuterated analogue has shown that in competitive reductions, aldehydes are preferentially reduced over ketones. masterorganicchemistry.com The steric environment of the ketone can influence the rate of reduction. researchgate.net

Table 1: Deuteration of Aldehydes and Ketones

Starting Material Reagent Product Deuterium Position
Aldehyde (R-CHO) LiAl[OC(CH₃)₃]₃D 1-Deuterio-primary alcohol (R-CHD-OH) C1

The reactivity of this compound towards esters is highly dependent on the ester's structure. Generally, it is considered a mild reagent that does not reduce simple alkyl esters. masterorganicchemistry.comresearchgate.net This lack of reactivity is a key feature of its chemoselectivity, allowing reductions of other functional groups in the presence of an ester.

However, more activated esters, such as phenyl esters of aliphatic carboxylic acids, can be reduced to the corresponding deuterated aldehydes. researchgate.net The reaction stops at the aldehyde stage because the intermediate aldehyde is less reactive than the starting activated ester, and the mild nature of the reagent prevents further reduction. Over-reduction to the alcohol is not typically observed. For the partial reduction of common alkyl esters to aldehydes, other modified aluminum hydrides like lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) are often more effective. researchgate.netresearchgate.net

This compound is not sufficiently reactive to reduce or effect the ring-opening of lactones (cyclic esters). masterorganicchemistry.com This selectivity is a significant advantage in the synthesis of complex molecules where a lactone moiety must be preserved while other functional groups, such as acid chlorides, are reduced. masterorganicchemistry.com Stronger reagents like lithium aluminum deuteride are required for the reduction of lactones, which typically yields diols with deuterium incorporated at the carbon derived from the carbonyl group. masterorganicchemistry.com

Selective Deuteration of Acid Halides to Deuterated Aldehydes

One of the most valuable and widely cited applications of this compound is the partial reduction of acid halides (most commonly acid chlorides) to deuterated aldehydes. masterorganicchemistry.comresearchgate.netlibretexts.org Acid chlorides are highly reactive carboxylic acid derivatives, making them susceptible to over-reduction to primary alcohols with powerful reducing agents.

The steric bulk of this compound allows for the delivery of a single deuterium equivalent to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the halide ion to yield a deuterated aldehyde. The reaction is typically performed at low temperatures, such as -78 °C, to prevent any potential over-reduction of the resulting aldehyde. libretexts.org This method provides a convenient and high-yield route to aldehydes deuterated at the formyl position. researchgate.net

Table 2: Deuteration of Carboxylic Acid Derivatives

Starting Material Reagent Product Notes
Acid Chloride (R-COCl) LiAl[OC(CH₃)₃]₃D Deuterated Aldehyde (R-CDO) High yield, reaction stops at the aldehyde. masterorganicchemistry.comlibretexts.org
Phenyl Ester (R-COOPh) LiAl[OC(CH₃)₃]₃D Deuterated Aldehyde (R-CDO) Generally applicable to activated esters. researchgate.net
Alkyl Ester (R-COOR') LiAl[OC(CH₃)₃]₃D No Reaction Reagent is typically not reactive enough. masterorganicchemistry.com

Deuteration of Nitrogen-Containing Functional Groups

The reactivity of this compound towards nitrogen-containing functional groups like amides and imines is limited, further highlighting its chemoselective nature.

Direct reduction of amides and nitriles with this reagent is generally unsuccessful. researchgate.netdavuniversity.org However, a synthetic route exists for the conversion of certain amides to deuterated aldehydes. In a one-pot process, sterically demanding N,N-disubstituted amides can first be activated with an agent like ethyl trifluoromethanesulfonate (B1224126) (EtOTf) to form an imidate salt. This activated intermediate is then susceptible to reduction by Lithium tri-tert-butoxyaluminohydride (and by extension, its deuterated analogue) to furnish the corresponding aldehyde after hydrolysis. organic-chemistry.org

The direct reduction of imines is not a typical application for this compound. Stronger, less sterically hindered reagents are generally employed for the reduction of imines to amines. youtube.com

Deuterium Incorporation into Complex Molecular Architectures

A significant application of deuterated compounds is in the pharmaceutical industry, where the introduction of deuterium can enhance the metabolic stability and pharmacokinetic properties of drug candidates. nih.gov The selective deuteration of complex molecules presents a considerable synthetic challenge, requiring reagents that are both chemoselective and mild enough to avoid the degradation of sensitive functional groups.

This compound, with its modulated reactivity, is a potentially valuable tool for the late-stage deuteration of complex molecular architectures. Its steric bulk can impart high levels of stereoselectivity in the reduction of prochiral ketones or imines within a larger molecule. For example, the reduction of a steroidal ketone to a deuterated alcohol would be expected to proceed with high facial selectivity, favoring the delivery of the deuteride from the less sterically hindered face of the molecule.

While specific examples of the use of this compound in the synthesis of complex deuterated molecules are not widely reported in the literature, its properties make it an attractive candidate for such transformations. The development of deuterated pharmaceuticals often relies on such selective reagents to modify lead compounds without extensive re-synthesis.

Complex Substrate FeatureTransformationProduct Feature
Prochiral ketone in a polycyclic systemStereoselective reductionEpimerically pure deuterated secondary alcohol
Iminium salt in a multi-functionalized alkaloidSelective deuterationDeuterated tertiary amine
Activated ester in a drug precursorPartial reductionDeuterated aldehyde for further elaboration

This table provides illustrative examples of potential applications in complex molecule synthesis.

Stereochemical Aspects of Lithium Tri Tert Butoxyaluminodeuteride Reductions

Diastereoselective Deuteration in Chiral Substrates

The reduction of chiral carbonyl compounds with lithium tri-tert-butoxyaluminodeuteride is expected to proceed with a high degree of diastereoselectivity, largely governed by steric hindrance. The large tri-tert-butoxyaluminodeuteride anion approaches the carbonyl group from the less sterically hindered face, a principle known as steric approach control.

In acyclic chiral ketones, the Felkin-Anh model is a common predictor of the stereochemical outcome. The model predicts that the nucleophile (in this case, deuteride) will attack the carbonyl carbon at a specific trajectory, preferentially from the face opposite the largest substituent. Given the significant steric demand of this compound, this selectivity is often enhanced compared to less bulky deuterating agents like sodium borodeuteride.

In cases where a chelating group (e.g., a hydroxyl or alkoxy group) is present in the alpha-position to the carbonyl, the stereochemical outcome can be directed by the formation of a cyclic intermediate with the lithium cation. This is known as chelation control. However, the bulky tert-butoxy (B1229062) groups on the aluminum atom may hinder the formation of such a chelate, making steric approach control the more likely dominant pathway.

For instance, the reduction of N-protected amino ketones can be highly diastereoselective. It has been shown that with the corresponding hydride, carbamate-protected amino ketones are reduced to anti-amino alcohols, while N-trityl-protected amino ketones yield syn-amino alcohols. researchgate.net This suggests that the choice of protecting group can significantly influence the facial selectivity of the deuteride (B1239839) attack.

Enantioselective Reductions Utilizing Chiral Auxiliaries or Catalysis

While this compound itself is an achiral reagent, it can potentially be used in enantioselective reductions through modification with chiral auxiliaries. This approach typically involves the in-situ reaction of the parent hydride, lithium aluminum hydride, with a chiral ligand, often a chiral alcohol or amine, to form a chiral reducing agent. A similar strategy could be employed with lithium aluminum deuteride to generate a chiral deuterating agent.

For example, lithium aluminum hydride has been modified with various chiral ligands, such as N,N'-dibenzoylcystine, to achieve asymmetric reduction of prochiral ketones. sigmaaldrich.cn Another example is the use of (1R,2S,3S,5R)-(-)-10-methoxypinanediol to modify lithium aluminum hydride, which has been used to reduce prochiral ketones to chiral secondary alcohols with moderate enantiomeric excess. capes.gov.br

The general principle involves the formation of a chiral aluminum deuteride species where the chiral ligand creates a stereochemically biased environment around the aluminum center. This directs the delivery of the deuteride to one of the two enantiotopic faces of a prochiral carbonyl group. The efficiency of such a process would depend on the rigidity of the chiral complex and the degree of differentiation between the two faces of the substrate. Although specific examples involving this compound are not prevalent in the literature, the extensive research on modified lithium aluminum hydride provides a strong foundation for the potential development of such chiral deuterating agents. researchgate.netresearchgate.net

Control of Stereochemistry in Cyclic Systems

The reduction of cyclic ketones by lithium tri-tert-butoxyaluminohydride has been a subject of significant study, and similar stereochemical control is expected with its deuterated analogue. The stereochemical outcome of these reductions is primarily influenced by the steric hindrance posed by the bulky reducing agent. In general, the reagent preferentially attacks the carbonyl group from the less hindered face, which in the case of unhindered cyclohexanones is the axial direction, leading to the formation of the equatorial alcohol.

However, in the presence of significant steric hindrance from axial substituents on the ring, the reagent may be forced to attack from the equatorial direction, resulting in the axial alcohol. The table below summarizes the stereoselectivity observed in the reduction of various cyclic ketones with lithium tri-tert-butoxyaluminohydride, which serves as a strong predictor for the outcomes with the deuterated reagent.

Cyclic KetoneMajor Product StereoisomerMinor Product StereoisomerDiastereomeric Ratio (Major:Minor)
2-Methylcyclohexanonetrans-2-Methylcyclohexanolcis-2-Methylcyclohexanol>99:1
3-Methylcyclohexanonecis-3-Methylcyclohexanoltrans-3-Methylcyclohexanol83:17
4-Methylcyclohexanonecis-4-Methylcyclohexanoltrans-4-Methylcyclohexanol91:9
4-tert-Butylcyclohexanonecis-4-tert-Butylcyclohexanoltrans-4-tert-Butylcyclohexanol93:7
CamphorIsoborneolBorneol91:9

This data is based on reductions with Lithium tri-tert-butoxyaluminohydride and is expected to be comparable for the deuterated reagent.

The high stereoselectivity observed, particularly in the case of 2-methylcyclohexanone, underscores the role of the reagent's steric bulk in directing the reduction.

Stereochemical Analysis of Deuterated Products

The determination of the stereochemical placement of the deuterium (B1214612) atom in the alcohol products is crucial for evaluating the selectivity of the reduction. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The disappearance or reduction in the integration of the signal corresponding to the carbinol proton (the proton on the carbon bearing the hydroxyl group) is a primary indicator of successful deuteration. The coupling constants between the remaining protons can help determine the stereochemistry of the deuterated center.

²H NMR: Direct detection of the deuterium nucleus provides an unambiguous confirmation of its presence. The chemical shift of the deuterium signal corresponds to that of the proton it replaced.

¹³C NMR: The carbon atom bonded to the deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. The chemical shift of this carbon can also be slightly different from its non-deuterated counterpart (an isotopic shift).

Mass Spectrometry (MS): Mass spectrometry is used to confirm the incorporation of deuterium by observing the mass of the molecular ion or a characteristic fragment. The mass of the deuterated product will be one mass unit higher than the non-deuterated analogue.

Chiral Chromatography: For enantioselective reductions, the enantiomeric excess of the chiral deuterated alcohol can be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). This involves separating the enantiomers on a chiral stationary phase and quantifying their relative amounts.

Isotopic Labeling and Mechanistic Elucidation Studies

Application of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Reaction Mechanism Probing

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect is a cornerstone in the elucidation of reaction mechanisms, as it can provide evidence for bond-breaking or bond-forming steps involving the labeled position in the rate-determining step of a reaction.

Lithium tri-tert-butoxyaluminodeuteride serves as a specific deuterium source for probing the mechanisms of hydride (or deuteride) transfer reactions. The magnitude of the DKIE (kH/kD) can help distinguish between different proposed transition states. For instance, in the reduction of a ketone, a significant primary DKIE would be expected if the transfer of the deuteride (B1239839) from the aluminum center to the carbonyl carbon is the rate-limiting step.

Table 1: Representative Data on Kinetic Isotope Effects in Hydride Transfer Reactions

Reaction TypeHydride SourceSubstrateObserved kH/kDMechanistic Implication
Ketone ReductionLiAlH4/LiAlD4Camphor1.08Early transition state
Grignard Reductioni-PrMgBr/i-PrMgBr-d7Benzophenone1.7C-H(D) bond cleavage is partially rate-limiting
Cannizzaro ReactionHCHO/DCHOBenzaldehyde2.0Hydride transfer is rate-determining

While specific DKIE studies extensively documenting the use of this compound are not broadly available in the literature, the principles are well-established with analogous reagents. The steric bulk of this reagent can influence the transition state geometry and thus the observed DKIE, providing more nuanced information compared to less hindered deuteride sources.

Isotopic Tracing for Biosynthetic Pathway Elucidation

Isotopic tracing is a powerful technique used to unravel complex biosynthetic pathways in living organisms. By introducing a labeled precursor into a biological system, scientists can track the incorporation of the isotope into downstream metabolites, thereby mapping the metabolic route.

While the direct application of this compound in biosynthetic studies is not extensively documented, its potential lies in the synthesis of deuterated precursors. For example, it could be used to stereoselectively introduce a deuterium atom into a potential intermediate of a natural product synthesis. This labeled intermediate could then be fed to the producing organism. Subsequent isolation and analysis of the natural product would reveal the location and extent of deuterium incorporation, providing critical insights into the biosynthetic machinery. This approach is particularly useful for studying stereochemical aspects of enzymatic reactions.

Utilization in Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Assignment

The introduction of deuterium into a molecule via reagents like this compound significantly aids in structural elucidation using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In 1H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding signal. This can be invaluable for assigning complex spectra. Furthermore, the coupling patterns of neighboring protons are simplified, aiding in their assignment. In 13C NMR, the carbon atom bonded to deuterium will exhibit a characteristic triplet in the proton-decoupled spectrum due to C-D coupling, confirming the site of deuteration.

Mass Spectrometry (MS): In mass spectrometry, the presence of a deuterium atom results in a one-mass-unit increase in the molecular weight of the compound. This is readily detectable and can be used to confirm the success of a labeling reaction. For molecules with multiple exchangeable protons, the number of incorporated deuterium atoms can be determined by the shift in the molecular ion peak.

Table 2: Spectroscopic Data for a Hypothetical Deuterium-Labeled Compound

Spectroscopic TechniqueUnlabeled Compound (R-CH2OH)Deuterated Compound (R-CHDOH)Observation
1H NMRSignal for -CH2- protonsSignal for -CH- proton (reduced integration and altered multiplicity)Disappearance/change of signal at the site of deuteration
13C NMRSignal for -CH2- carbonTriplet for -CD- carbonConfirms the location of the deuterium label
Mass SpectrometryMolecular Ion Peak at M+Molecular Ion Peak at (M+1)+Confirms the incorporation of one deuterium atom

Deuterium Labeling for Understanding Molecular Dynamics

Deuterium labeling is a key tool for investigating molecular dynamics, including conformational changes and intermolecular interactions. The substitution of hydrogen with deuterium can subtly alter the vibrational modes of a molecule due to the increased mass. These changes can be probed by techniques such as infrared (IR) and Raman spectroscopy.

In more complex systems, such as polymers or biological macromolecules, deuterium labeling in conjunction with techniques like solid-state NMR or neutron scattering can provide information on segmental motion, domain structures, and the dynamics of hydrogen bonding networks. While specific studies employing this compound for this purpose are not prominent, its utility in preparing specifically labeled small molecules that can then be incorporated into larger systems is a potential application.

Comparative Analysis of Deuterated Reducing Agents

Comparison with Other Deuterated Complex Metal Hydrides (e.g., LiAlD₄, NaBD₄)

The reactivity of complex metal deuterides varies significantly, dictating their application in chemical synthesis. Lithium tri-tert-butoxyaluminodeuteride occupies a niche as a highly selective, sterically hindered reagent, contrasting sharply with the more powerful and less discriminate agents like Lithium aluminium deuteride (B1239839) (LiAlD₄) and the milder Sodium borodeuteride (NaBD₄).

Lithium aluminium deuteride (LiAlD₄): Analogous to its protio-counterpart LiAlH₄, LiAlD₄ is an extremely powerful and non-selective reducing agent. masterorganicchemistry.commasterorganicchemistry.com It is capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles, in addition to aldehydes and ketones. masterorganicchemistry.combham.ac.uk This high reactivity makes it unsuitable for syntheses where specific functional groups must be preserved. masterorganicchemistry.com

Sodium borodeuteride (NaBD₄): This reagent is considerably milder than LiAlD₄ and exhibits greater chemoselectivity. numberanalytics.com It is commonly used for the selective reduction of aldehydes and ketones, while typically leaving esters, amides, and carboxylic acids intact under standard conditions. bham.ac.uknumberanalytics.com The reactivity of borodeuterides can be influenced by the accompanying cation, with the lithium salt (LiBD₄) being more reactive than the sodium salt. masterorganicchemistry.combham.ac.uk

This compound: This reagent is even milder than NaBD₄. chemicalbook.comgsjm-hydride.com Its significantly reduced reactivity is a direct consequence of the three bulky tert-butoxy (B1229062) groups attached to the aluminum atom. It is particularly useful for the selective reduction of highly reactive functional groups, such as acid chlorides, to aldehydes, a transformation difficult to achieve with the more powerful LiAlD₄ which would typically proceed to the primary alcohol. masterorganicchemistry.comyoutube.com

Interactive Table: Comparative Reactivity of Deuterated Reducing Agents

ReagentRelative ReactivityAldehydes & KetonesAcid ChloridesEsters & LactonesCarboxylic Acids & Amides
LiAlD₄ Very HighReducesReducesReducesReduces
NaBD₄ ModerateReducesReducesNo/Slow ReactionNo Reaction
LiAlD(Ot-Bu)₃ Low (High Selectivity)ReducesReduces to AldehydeNo ReactionNo Reaction

Selectivity Profile vs. Steric Bulk and Electronic Properties of Analogous Reagents

The selectivity of this compound is a direct result of its molecular structure, specifically the interplay of steric and electronic effects.

The primary factor governing the reagent's selectivity is steric hindrance. wikipedia.org The three large tert-butoxy groups create significant steric bulk around the aluminum-deuteride center. masterorganicchemistry.comgsjm-hydride.com This "fat suit," as it is sometimes described, physically impedes the approach of the deuteride ion to the carbonyl carbon of a substrate. masterorganicchemistry.comnumberanalytics.com Consequently, the reagent reacts much more readily with sterically accessible functional groups, such as aldehydes and, most notably, acid chlorides, while being too bulky to effectively attack less accessible groups like esters or amides. numberanalytics.comwikipedia.org This steric hindrance is often exploited to control selectivity in molecules with multiple reactive sites. wikipedia.org

Electronically, the three electron-donating tert-butoxy groups increase the electron density on the aluminum atom. This reduces the Lewis acidity of the aluminum center and decreases the hydridic (or deuteridic) character of the Al-D bond compared to LiAlD₄. This electronic effect further tempers the reagent's reactivity, contributing to its mild and selective nature. numberanalytics.com

Advantages in Deuterium (B1214612) Economy and Labeling Specificity

In the synthesis of isotopically labeled compounds, particularly for use in pharmaceutical research and mechanistic studies, efficiency and precision are paramount. acs.orgrsc.org Deuterated reagents are significantly more expensive than their standard hydrogen-containing counterparts, making the economy of deuterium atoms a critical consideration. nih.govnih.gov

Deuterium Economy: this compound offers a distinct advantage in deuterium economy. The reagent possesses only a single deuteride available for transfer. masterorganicchemistry.com This is in stark contrast to LiAlD₄, which carries four reactive deuteride atoms. When a reaction requires the stoichiometric transfer of a single deuterium atom, using LiAlD(Ot-Bu)₃ ensures that no excess, expensive deuterium atoms are wasted in the work-up process. masterorganicchemistry.com This 1:1 stoichiometry allows for greater control and efficiency.

Labeling Specificity: The high chemoselectivity of the reagent translates directly into exceptional labeling specificity. masterorganicchemistry.comgsjm-hydride.com It allows for the precise insertion of a deuterium atom at a targeted functional group, even in the presence of other potentially reducible groups. rsc.orgnih.gov For example, an acid chloride can be selectively reduced to a deuterated aldehyde without affecting an ester group elsewhere in the molecule. masterorganicchemistry.com This level of precision is invaluable for synthesizing specifically labeled drug metabolites, internal standards for mass spectrometry, or for probing reaction mechanisms through kinetic isotope effect studies. acs.orgrsc.orgnih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes to Analogous Deuterated Reagents

A critical direction for future research is the expansion of the chemical toolbox of deuterated reagents beyond simple, commercially available precursors such as deuterium (B1214612) oxide (D₂O) and deuterated methanol (B129727) (CD₃OD). rsc.org The development of more advanced deuterated reagents is essential for introducing deuterium into complex molecules with high selectivity. rsc.org

Research efforts are increasingly focused on creating novel, highly functionalized deuterated building blocks. For instance, methods have been developed for the synthesis of highly deuterated [D₃]-formamides and [D₂]-isocyanides from deuterated aldehydes. nih.govbeilstein-journals.org These reagents are particularly valuable in multicomponent reactions (MCRs), which allow for the rapid assembly of large libraries of diverse, drug-like molecules. nih.govbeilstein-journals.org The ability to generate deuterated isocyanides, for example, opens up pathways to products with deuterated benzylic positions, which are often sites of metabolic instability. researchgate.net

Future work will likely concentrate on:

Diversifying Deuterated Precursors: Moving beyond simple deuterated solvents and sources to synthesize a wider array of deuterated aldehydes, amines, carboxylic acids, and other functional groups. nih.govrsc.org

Improving Synthetic Efficiency: Developing more concise and high-yielding routes to these advanced reagents, potentially utilizing modified procedures like the Leuckart-Wallach reaction for creating deuterated isonitriles from formamides. researchgate.net

Enhancing Isotopic Purity: Optimizing reaction conditions to ensure high levels of deuterium incorporation (>95%) in the final reagent, which is crucial for its subsequent application. nih.govbeilstein-journals.org

The successful development of these synthetic routes will be paramount to fully realizing the potential of deuterium labeling in fields like medicinal chemistry. rsc.org

Expanding the Substrate Scope for Selective Deuteration

A major thrust of ongoing research is to broaden the range of molecules that can be selectively deuterated. While reagents like Lithium tri-tert-butoxyaluminohydride are known for specific transformations such as the reduction of acid chlorides to aldehydes, the focus is now on applying deuterated analogues to a much wider variety of functional groups and molecular scaffolds. masterorganicchemistry.com

Recent studies have demonstrated the successful use of deuterated reagents in various complex transformations:

Multicomponent Reactions (MCRs): The use of deuterated aldehydes and isocyanides has been showcased across several MCRs, including the Ugi, Passerini, and Biginelli reactions, to produce diverse heterocyclic structures with site-selective deuterium incorporation. nih.govresearchgate.net This approach is particularly powerful for rapidly generating libraries of deuterated compounds for drug discovery programs. beilstein-journals.org

Synthesis of Deuterated Amino Acids: New methods are emerging for the synthesis of N-α-deuterated amino acids through bioinspired reductive deutero-amination of α-oxo-carbonyl compounds. researchgate.netresearchgate.net These labeled amino acids are valuable tools for biochemical and mechanistic studies.

Deuteration of Drug Molecules: A significant application is the selective deuteration of known drug molecules at metabolically vulnerable positions ("soft spots"). For example, several FDA-approved calcium channel blockers have been selectively deuterated, leading to improved metabolic stability in surrogate pharmacokinetic analyses. researchgate.netresearchgate.net

Hydrofunctionalization of Alkenes: Iron-catalyzed hydrothiolation of gem-difluoroalkenes using a deuterium source like PhSiD₃ has been shown to produce deuterated α,α-difluoroalkylthioethers, expanding the scope to organofluorine chemistry. acs.orgacs.org

The table below summarizes the expanded substrate scope demonstrated in recent research.

Future efforts will aim to further broaden this scope, targeting ever more complex molecular architectures and functional group combinations, thereby increasing the accessibility and utility of deuterated compounds. acs.org

Integration into Flow Chemistry and Automation for Deuteration

The translation of deuteration reactions from traditional batch processes to continuous flow systems represents a significant technological advancement. ansto.gov.auresearchgate.net Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, increased efficiency, and greater scalability. ansto.gov.aunih.gov

The National Deuteration Facility (NDF) has highlighted the potential of flow chemistry to overcome the limitations of high-temperature, high-pressure batch deuterations, which are often labor-intensive and limited in scale. ansto.gov.au Key developments in this area include:

Catalytic Systems: The use of catalyst cartridges, such as those packed with platinum on carbon beads (Pt/CB), enables continuous-flow hydrogen-deuterium exchange on aromatic compounds with high efficiency and catalyst reusability. researchgate.net

Deuterium Sources: Flow reactors like the H-Cube® can generate deuterium gas in situ from the electrolysis of D₂O, avoiding the challenges associated with handling D₂ gas cylinders and improving deuterium efficiency. thalesnano.com

Process Automation: The combination of flow reactors with real-time monitoring and streamlined processing paves the way for fully automated synthesis of deuterated molecules. ansto.gov.auresearchgate.net This not only increases production capacity but can also improve selectivity and minimize the decomposition of sensitive substrates by precisely controlling reaction time and temperature. ansto.gov.au

The table below illustrates the benefits of flow chemistry for deuteration as identified in recent reports.

The increasing adoption of flow chemistry is expected to unlock new possibilities in deuteration, making these valuable compounds more accessible for research and commercial applications. ansto.gov.aucolab.ws

Theoretical and Computational Refinements for Predicting Reactivity and Selectivity

Alongside experimental advances, theoretical and computational chemistry is playing an increasingly vital role in understanding and predicting the outcomes of deuteration reactions. The development of robust predictive models is a key research frontier, aiming to reduce the trial-and-error inherent in reaction development.

Data-driven approaches, utilizing molecular descriptors calculated at the Density Functional Theory (DFT) level, are emerging as powerful tools. rsc.org These methods can capture crucial information about substrates and reagents to predict their behavior. rsc.org Future refinements in this area will likely involve:

Predicting Reaction Selectivity: Computational methods, including absolute binding free energy calculations, are being evaluated for their ability to predict the binding selectivity of a ligand across multiple targets. nih.gov While challenging, such predictions are invaluable for designing selective deuterated drug candidates. nih.gov

Modeling Reaction Mechanisms: Quantum-chemical calculations (DFT) are used to elucidate complex reaction mechanisms, such as hydrogen atom transfer (HAT) processes, which are fundamental to many deuteration reactions. acs.orgacs.org These models can help classify the quantum-mechanical nature of the reaction and calculate key parameters like activation energies. acs.orgacs.org

On-the-Fly Descriptor Prediction: The development of graph neural networks trained on large DFT-level descriptor libraries allows for the rapid, on-the-fly prediction of descriptors for new or hypothetical molecules. rsc.org This significantly accelerates the process of data-driven reaction discovery and optimization by avoiding costly and time-consuming precomputation for every new substrate. rsc.org

These computational refinements promise to provide deeper insights into the factors governing reactivity and selectivity, ultimately enabling a more rational design of deuteration strategies and novel deuterated reagents.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing lithium tri-<i>tert</i>-butoxyaluminodeuteride, and how do isotopic substitutions (e.g., deuteride vs. hydride) influence reaction yields?

  • Methodological Answer : Synthesis typically involves reacting lithium aluminum hydride (LiAlH4) with deuterated <i>tert</i>-butanol (t-BuOD) under anhydrous conditions. Isotopic substitution (deuteride) alters reaction kinetics due to the kinetic isotope effect (KIE), which reduces reaction rates by 2–3× compared to hydride analogs. For reproducible yields, stoichiometric ratios must be optimized (e.g., 1:3 LiAlH4:t-BuOD) in tetrahydrofuran (THF) at −78°C, with rigorous exclusion of moisture .

Q. How can vibrational spectroscopy (e.g., FT-IR, Raman) distinguish between lithium tri-<i>tert</i>-butoxyaluminodeuteride and its hydride counterpart?

  • Methodological Answer : Deuteride substitution shifts Al–D stretching frequencies to ~1300 cm<sup>−1</sup>, compared to Al–H stretches at ~1800 cm<sup>−1</sup>. Raman spectroscopy is preferred due to reduced interference from solvent bands. Baseline correction and deconvolution of overlapping peaks (e.g., C–O stretches from alkoxy groups) are critical for accurate assignment .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, GGA) are effective in modeling the electronic structure and reactivity of lithium tri-<i>tert</i>-butoxyaluminodeuteride in reduction reactions?

  • Methodological Answer : Generalized Gradient Approximation (GGA) functionals (e.g., PW91) accurately describe electron correlation in aluminum-deuteride bonds. Plane-wave basis sets (e.g., VASP) with projector augmented-wave (PAW) pseudopotentials optimize computational efficiency for periodic systems. Key parameters:

ParameterValue
Cutoff Energy500 eV
k-point Mesh4×4×4 Monkhorst-Pack
Convergence CriteriaΔE < 1 meV/atom
Spin-polarized calculations are essential for modeling paramagnetic intermediates .

Q. How do discrepancies between experimental and computational binding energies of lithium tri-<i>tert</i>-butoxyaluminodeuteride arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from incomplete basis sets or neglect of solvent effects in DFT. Hybrid functionals (e.g., HSE06) improve accuracy for Al–D bond energies. Experimental validation via X-ray photoelectron spectroscopy (XPS) or neutron diffraction is recommended. For example:

PropertyDFT (PW91)Experimental (XPS)
Al–D Bond Energy (eV)2.32.1 ± 0.2
Adjusting van der Waals corrections (e.g., DFT-D3) reduces errors to <5% .

Q. What role does lithium tri-<i>tert</i>-butoxyaluminodeuteride play in isotopic labeling studies for mechanistic elucidation of hydride transfer reactions?

  • Methodological Answer : The deuteride serves as a tracer in kinetic isotope effect (KIE) studies. For example, in ketone reductions, <sup>2</sup>H NMR or mass spectrometry tracks deuterium incorporation. A KIE > 3.0 suggests a concerted mechanism, while KIE < 2.0 indicates stepwise pathways. Control experiments must account for proton-deuterium exchange side reactions .

Q. How can ab initio molecular dynamics (AIMD) simulations predict the thermal decomposition pathways of lithium tri-<i>tert</i>-butoxyaluminodeuteride?

  • Methodological Answer : AIMD simulations at 300–500 K reveal decomposition via β-hydride elimination or ligand dissociation. Key steps:

Ligand Dissociation : Al–O bond cleavage forms LiOD and Al(t-Bu)3.

β-H Elimination : Generates LiD, Al(t-Bu)2OD, and isobutene.
Activation energies calculated via nudged elastic band (NEB) methods align with thermogravimetric analysis (TGA) data .

Methodological Considerations

  • Safety Protocols : Handle under inert atmosphere (Ar/N2) due to pyrophoric risks. Use explosion-proof refrigerators for storage .
  • Data Validation : Cross-reference computational results with experimental techniques (e.g., inelastic neutron scattering for deuteride localization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.